molecular formula C14H16F4N2O2 B2825427 (4-(2-Fluoroethyl)piperazin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone CAS No. 2034226-62-3

(4-(2-Fluoroethyl)piperazin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone

Cat. No.: B2825427
CAS No.: 2034226-62-3
M. Wt: 320.288
InChI Key: WIYZYWGPECPESH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperazine-based methanone derivative featuring a 2-fluoroethyl substituent on the piperazine ring and a 2,4,5-trifluoro-3-methoxyphenyl group. The fluorine atoms and methoxy group on the aromatic ring enhance lipophilicity and metabolic stability, while the fluoroethyl chain on piperazine may influence receptor binding affinity and pharmacokinetics. Such structural motifs are common in central nervous system (CNS) or antimicrobial agents due to piperazine’s role as a bioisostere for amine functionalities .

Properties

IUPAC Name

[4-(2-fluoroethyl)piperazin-1-yl]-(2,4,5-trifluoro-3-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F4N2O2/c1-22-13-11(17)9(8-10(16)12(13)18)14(21)20-6-4-19(3-2-15)5-7-20/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYZYWGPECPESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)N2CCN(CC2)CCF)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Fluoroethyl)piperazin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Attachment of the Trifluoromethoxyphenyl Group: This step involves the coupling of the piperazine derivative with a trifluoromethoxyphenyl precursor, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Fluoroethyl)piperazin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Fluoroethyl halides for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-(2-Fluoroethyl)piperazin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the effects of fluorinated piperazine derivatives on biological systems. It can serve as a tool for investigating receptor binding, enzyme inhibition, and other biochemical processes.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Piperazine derivatives are known for their activity against various diseases, including cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique chemical properties make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (4-(2-Fluoroethyl)piperazin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone would depend on its specific biological target. Generally, piperazine derivatives exert their effects by interacting with specific receptors or enzymes in the body. This interaction can modulate various signaling pathways, leading to the desired therapeutic outcome.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with analogs from the provided evidence:

Compound Name / ID Key Structural Features Synthesis Method Potential Implications
(4-(2-Fluoroethyl)piperazin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone - 2-Fluoroethyl on piperazine
- 2,4,5-Trifluoro-3-methoxyphenyl
Likely coupling agents (e.g., oxalyl chloride, as in ) Enhanced metabolic stability due to trifluoro substitution; methoxy group may modulate electron density
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone - Triazole core
- Phenylsulfonyl and difluorophenyl groups
Sodium ethoxide-mediated α-halogenated ketone coupling Sulfonyl group increases polarity; triazole may improve binding specificity
2-(2-Fluorophenoxy)-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}ethanone - Triazolo-pyrimidine core
- Fluorophenoxy group
Unspecified, but likely nucleophilic substitution Fluorophenoxy enhances lipophilicity; triazolo-pyrimidine may confer kinase inhibition potential
2-(4-Ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(2-fluoroethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one - Fluoroethyl-piperazine
- Pyrazolo-pyrazine core
Multi-step heterocyclic synthesis Fluoroethyl may improve blood-brain barrier penetration; pyrazine core could target purinergic receptors

Pharmacological and Physicochemical Predictions

  • Metabolic Stability: Fluorine atoms reduce oxidative metabolism, suggesting superior stability compared to non-fluorinated analogs. The methoxy group may slow demethylation compared to hydroxylated derivatives.
  • Receptor Binding : Piperazine derivatives often target serotonin or dopamine receptors. The fluoroethyl chain may reduce steric hindrance compared to bulkier substituents (e.g., 3-fluoropropyl in ), improving affinity for G-protein-coupled receptors.

Biological Activity

The compound (4-(2-Fluoroethyl)piperazin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone is a piperazine derivative that has garnered attention for its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 2-fluoroethyl group and a trifluoromethoxyphenyl moiety. This unique structure is hypothesized to influence its biological interactions and potency.

Research indicates that piperazine derivatives often act on various neurotransmitter systems. Specifically, compounds similar to this compound have been studied for their effects on:

  • Serotonin Receptors : Piperazine derivatives are known to modulate serotonin receptor activity, which can influence mood and anxiety pathways.
  • Dopamine Receptors : Some studies suggest interactions with dopamine receptors, potentially impacting conditions like schizophrenia and Parkinson's disease.
  • Monoamine Oxidase Inhibition : Certain piperazine compounds exhibit inhibitory effects on monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism.

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

Activity TypeResultReference
MAO-B InhibitionIC50 = 0.013 µM
Cytotoxicity (L929 cells)IC50 = 120.6 µM (non-cytotoxic at lower doses)
NK(1) Receptor AntagonismHigh affinity and selectivity

These results indicate that the compound may serve as a potential therapeutic agent due to its selective inhibition of key enzymes and receptors involved in neurochemical signaling.

Case Studies

  • Psychoactive Effects : A study investigated the psychoactive properties of similar piperazine derivatives, revealing significant anxiolytic effects in animal models. The compound's ability to modulate serotonin levels was linked to these effects.
  • Antidepressant Activity : Another research effort highlighted the antidepressant-like effects of piperazine derivatives in rodent models, suggesting that the structural modifications in compounds like this compound could enhance efficacy.
  • Anticancer Potential : Preliminary data from cytotoxicity assays indicate that modifications in piperazine structures can lead to increased activity against various cancer cell lines, suggesting a broader therapeutic potential beyond neuropharmacology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.